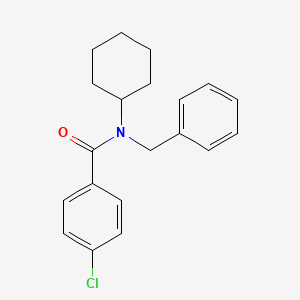
FPS-ZM1
Descripción general
Descripción
FPS-ZM1 es un inhibidor de alta afinidad del receptor de productos finales de glicación avanzada (RAGE). Es conocido por su capacidad de bloquear la unión de la proteína amiloide β (Aβ) a RAGE, inhibiendo así el estrés celular inducido por Aβ40 y Aβ42 en células que expresan RAGE. Este compuesto ha mostrado potencial en el tratamiento de la enfermedad de Alzheimer al reducir los trastornos cerebrales mediados por amiloide β .
Aplicaciones Científicas De Investigación
FPS-ZM1 tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza como un inhibidor de RAGE de alta afinidad en varios estudios químicos.
Mecanismo De Acción
FPS-ZM1 ejerce sus efectos uniéndose al dominio V de RAGE, bloqueando así la unión de la proteína amiloide β a RAGE. Esta inhibición reduce el estrés celular inducido por Aβ40 y Aβ42 en células que expresan RAGE. This compound también bloquea múltiples mecanismos de estrés celular inducido por Aβ en el endotelio cerebral, las neuronas y la microglia . Además, inhibe las vías de señalización aguas abajo de RAGE, como la vía de señalización del grupo de caja de alta movilidad 1 (HMGB1) .
Análisis Bioquímico
Biochemical Properties
N-benzyl-4-chloro-N-cyclohexylbenzamide plays a crucial role in biochemical reactions, particularly in the inhibition of the receptor for advanced glycation end-products (RAGE) and Notch1 signaling pathways. This compound interacts with enzymes, proteins, and other biomolecules, such as RAGE and Notch1, to inhibit their activation. The nature of these interactions involves binding to the active sites of these proteins, thereby preventing their activation and subsequent signaling cascades .
Cellular Effects
N-benzyl-4-chloro-N-cyclohexylbenzamide has been shown to have significant effects on various types of cells and cellular processes. In particular, it influences cell function by inhibiting the activation of the Notch1 signaling pathway in podocytes, which are specialized cells in the kidney. This inhibition prevents the epithelial-to-mesenchymal transition (EMT) of podocytes, thereby protecting them from injury and fibrosis . Additionally, N-benzyl-4-chloro-N-cyclohexylbenzamide impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of RAGE and Notch1.
Molecular Mechanism
The molecular mechanism of action of N-benzyl-4-chloro-N-cyclohexylbenzamide involves its binding interactions with biomolecules, particularly RAGE and Notch1. By binding to the active sites of these proteins, N-benzyl-4-chloro-N-cyclohexylbenzamide inhibits their activation and subsequent signaling pathways. This inhibition leads to a decrease in the expression of fibrotic markers and prevents the EMT of podocytes . Additionally, N-benzyl-4-chloro-N-cyclohexylbenzamide may influence gene expression by modulating the activity of transcription factors involved in the Notch1 signaling pathway.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-benzyl-4-chloro-N-cyclohexylbenzamide have been observed to change over time. The compound exhibits stability under controlled conditions, with minimal degradation over extended periods. Long-term studies have shown that N-benzyl-4-chloro-N-cyclohexylbenzamide maintains its inhibitory effects on RAGE and Notch1 signaling, thereby providing sustained protection against podocyte injury and fibrosis
Dosage Effects in Animal Models
The effects of N-benzyl-4-chloro-N-cyclohexylbenzamide vary with different dosages in animal models. At lower doses, the compound effectively inhibits RAGE and Notch1 signaling, providing protection against podocyte injury and fibrosis. At higher doses, N-benzyl-4-chloro-N-cyclohexylbenzamide may exhibit toxic or adverse effects, such as cytotoxicity and disruption of normal cellular processes . It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential side effects.
Transport and Distribution
The transport and distribution of N-benzyl-4-chloro-N-cyclohexylbenzamide within cells and tissues involve interactions with transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in specific cellular compartments, such as the glomerulus in the kidney . Understanding the transport and distribution mechanisms of N-benzyl-4-chloro-N-cyclohexylbenzamide is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
N-benzyl-4-chloro-N-cyclohexylbenzamide exhibits specific subcellular localization, which may influence its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications. In particular, N-benzyl-4-chloro-N-cyclohexylbenzamide accumulates in the glomerulus, where it exerts its protective effects on podocytes by inhibiting RAGE and Notch1 signaling
Métodos De Preparación
La síntesis de FPS-ZM1 implica la preparación de 4-cloro-N-ciclohexil-N-(fenilmetil)-benzamida. Este compuesto se puede encapsular en un marco metal-orgánico a base de cobalto (marco de imidazolato zeolítico-67, ZIF-67) para fabricar nanopartículas encapsuladas de this compound ZIF-67 . La ruta sintética normalmente implica la reacción de cloruro de 4-clorobenzoílo con N-ciclohexil-N-fenilmetilamina en condiciones controladas para obtener el producto deseado .
Análisis De Reacciones Químicas
FPS-ZM1 experimenta varias reacciones químicas, que incluyen:
Oxidación: this compound se puede oxidar en condiciones específicas, aunque las vías de oxidación detalladas no están ampliamente documentadas.
Sustitución: This compound puede sufrir reacciones de sustitución, particularmente involucrando el átomo de cloro en su estructura.
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes, agentes reductores y nucleófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados .
Comparación Con Compuestos Similares
FPS-ZM1 se compara con otros inhibidores de RAGE, como:
TTP488 (Azeliragón): Tanto this compound como TTP488 deterioran la metástasis en modelos de cáncer de mama triple negativo, con TTP488 mostrando una mayor potencia contra las vías impulsoras metastásicas.
This compound es único debido a su alta afinidad por RAGE y su capacidad de cruzar la barrera hematoencefálica, lo que lo convierte en un candidato prometedor para el tratamiento de trastornos neurológicos .
Propiedades
IUPAC Name |
N-benzyl-4-chloro-N-cyclohexylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO/c21-18-13-11-17(12-14-18)20(23)22(19-9-5-2-6-10-19)15-16-7-3-1-4-8-16/h1,3-4,7-8,11-14,19H,2,5-6,9-10,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFKWGIBQMHSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of FPS-ZM1?
A1: this compound is a high-affinity antagonist of the Receptor for Advanced Glycation End products (RAGE). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with RAGE?
A2: this compound binds to the V domain of RAGE, effectively blocking the binding of RAGE ligands, such as High Mobility Group Box 1 (HMGB1) and Advanced Glycation End products (AGEs). This inhibition disrupts downstream signaling cascades. [, , , ]
Q3: What are the downstream effects of this compound binding to RAGE?
A3: By blocking RAGE, this compound inhibits the activation of several downstream signaling pathways, including:
- NF-κB: this compound prevents the phosphorylation of NF-κB targets, reducing the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [, , , , , , , , , , ]
- Diaphanous-1 (DIAPH1): this compound blocks the increase in DIAPH1 levels, a key cytoplasmic hub for RAGE ligand-mediated activation of cellular signaling. []
- Nrf2/DAMP: this compound inhibits the activation of redox-sensitive Damage-Associated Molecular Pattern (DAMP) signaling through Nrf2, reducing oxidative stress and inflammatory responses. [, ]
- Notch1: this compound abrogates AGE-induced Notch1 activation, preventing epithelial-to-mesenchymal transition (EMT) and fibrosis. []
Q4: What are the potential therapeutic implications of inhibiting the RAGE pathway with this compound?
A4: Inhibiting RAGE with this compound shows promise in mitigating various disease processes:
- Neuroinflammation: this compound reduces neuroinflammation in models of focal cerebral ischemia, Alzheimer's disease, and experimental bacterial meningitis. [, , , , , ]
- Emphysema/COPD: this compound reverses airspace enlargement and inflammation in emphysema models by preventing RAGE-DAMP-Nrf2 signaling. [, ]
- Diabetic Nephropathy: this compound ameliorates AGE-induced podocytopathy and fibrosis by blocking RAGE and downstream Notch1 activation. []
- Cardiac Hypertrophy: this compound, similar to resveratrol, alleviates high glucose-induced cardiac hypertrophy by inhibiting RAGE-dependent NF-κB and TGF-β1/Smad3 pathways. []
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C20H22ClNO, and its molecular weight is 327.85 g/mol.
Q6: Is there any available spectroscopic data for this compound?
A6: While the provided research articles do not explicitly detail spectroscopic data for this compound, its synthesis and characterization have been previously reported in the literature. Researchers interested in spectroscopic data are encouraged to consult those primary sources.
Q7: Is there information on material compatibility, stability, catalytic properties, computational modeling, structure-activity relationship, or formulation of this compound in the provided research?
A7: The provided research primarily focuses on the biological activity and therapeutic potential of this compound as a RAGE antagonist. Information regarding its material properties, catalytic activity, computational modeling, SAR, and formulation strategies is not discussed in these papers.
Q8: What information is available about the SHE regulations, PK/PD, in vitro and in vivo efficacy, resistance, toxicity, and drug delivery of this compound?
A8: The provided research primarily focuses on pre-clinical studies using this compound. Information regarding its SHE regulations, detailed pharmacokinetic and pharmacodynamic properties, long-term toxicity, resistance mechanisms, and specific drug delivery strategies is limited in these papers.
- Blood-Brain Barrier Penetration: this compound readily crosses the blood-brain barrier, making it a potential therapeutic agent for central nervous system disorders. []
- In vivo Efficacy: this compound demonstrates promising in vivo efficacy in various animal models, including models of focal cerebral ischemia, Alzheimer's disease, emphysema, diabetic nephropathy, and cardiac hypertrophy. [, , , , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


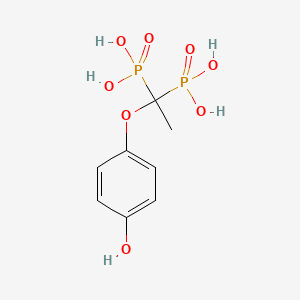

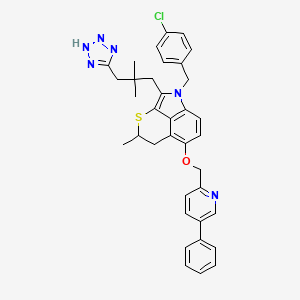
![N-[(4R)-1'-[2-(2,1,3-Benzoxadiazol-5-yl)ethyl]-4-hydroxyspiro[3,4-dihydrochromene-2,4'-piperidine]-6-yl]methanesulfonamide](/img/structure/B1673916.png)
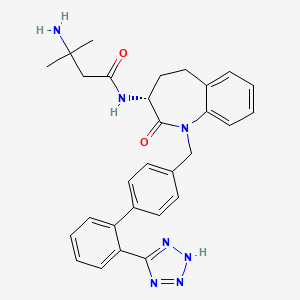
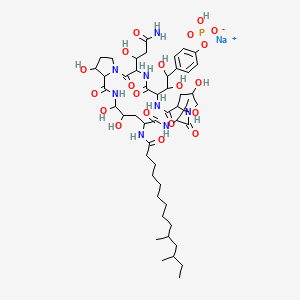

![2-[4-[(2R,4S,5S)-4-hydroxy-2-[[(1S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]carbamoyl]-5-[(2-methylpropan-2-yl)oxycarbonylamino]-6-phenylhexyl]phenoxy]acetic acid](/img/structure/B1673921.png)
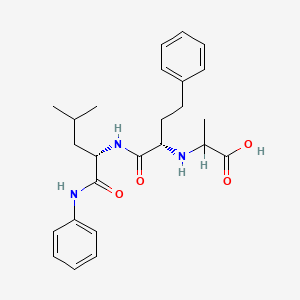

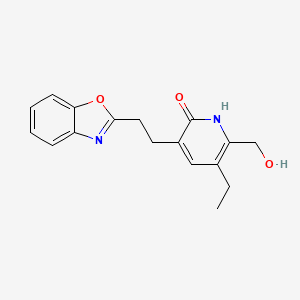

![5-ethyl-3-[(5-ethyl-2-methoxy-6-methylpyridin-3-yl)methylamino]-6-methyl-1H-pyridin-2-one](/img/structure/B1673933.png)
![[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B1673934.png)
